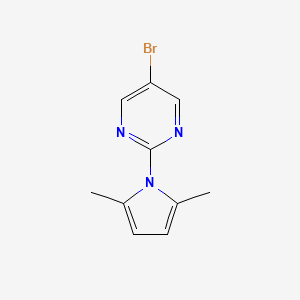
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with bromo and other substituents, has been a subject of interest in various studies. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. The stability of these compounds, particularly the C-5-substituted analogues, allowed for their isolation in pure form and further conversion into other pyrimidine derivatives through Dimroth rearrangement . Another study reported the synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates, which involved methylation and anion-exchange reactions . Additionally, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was accomplished through a condensation reaction under reflux conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been confirmed using various analytical techniques. Single-crystal X-ray analysis has been used to unambiguously confirm the structure of bromo-substituted triazolopyrimidines . Similarly, X-ray crystal analyses were employed to clarify the structural characteristics of 14-substituted pyrrolopyrimidine derivatives . The crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was also confirmed by X-ray single crystal diffraction .
Chemical Reactions Analysis
The bromo-substituted pyrimidine derivatives have been shown to participate in various chemical reactions. The halogen functionalities on the pyrimidine nucleus make them versatile synthetic intermediates for diversification through reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination . The redox ability of certain pyrimidine derivatives has been demonstrated through their NAD+-NADH-type redox ability, with the potential for photoinduced autorecycling oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives have been extensively studied. For example, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was reported to be good up to 215 °C . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis, have been conducted to understand the molecular geometry, vibrational wavenumbers, and electronic properties of compounds like 5-bromo-2-hydroxy pyrimidine . Computational analysis and molecular docking studies have also been performed to predict the binding orientation, affinity, and activity of these compounds .
Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Application in Synthesis of BODIPY Dyes
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2,4-Dimethylpyrrole, a related compound, is used in the synthesis of boron dipyrromethene (BODIPY) dyes . While the specific use of “5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine” in this context is not detailed, it’s plausible that it could be used in a similar manner given its structural similarity.
- Results or Outcomes : BODIPY dyes are known for their high fluorescence quantum yields, good photostability, and tunable absorption/emission wavelengths, making them useful in various applications such as biological imaging and organic electronics .
Potential Use in Food, Drug, Pesticide or Biocidal Product
- Specific Scientific Field : Food Science, Pharmacology, Agriculture, Biocide Production .
- Summary of the Application : The compound “5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine” may have potential use in food, drug, pesticide, or biocidal product . The specific applications are not detailed in the sources I found.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources I found .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZFEPXCFRSNPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390947 |
Source


|
| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
478258-81-0 |
Source


|
| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

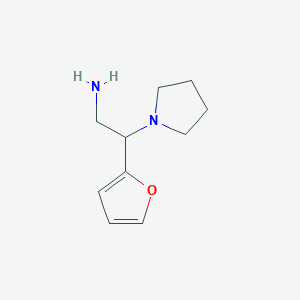
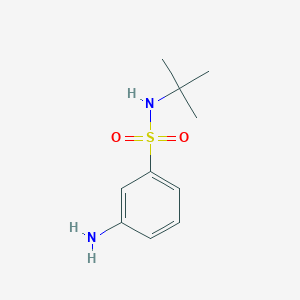
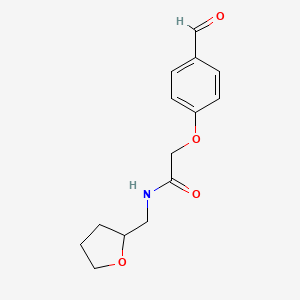
![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)
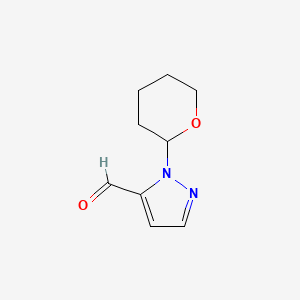
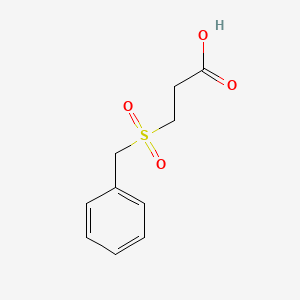
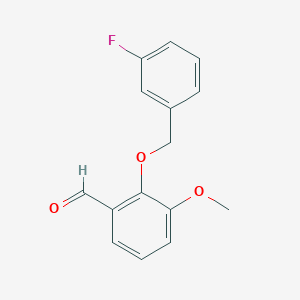
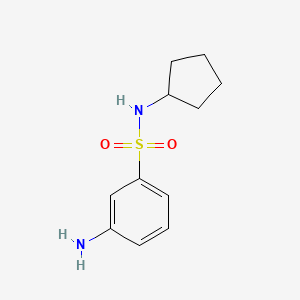
![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)
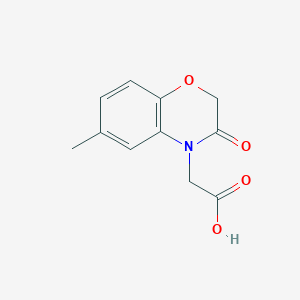
![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)
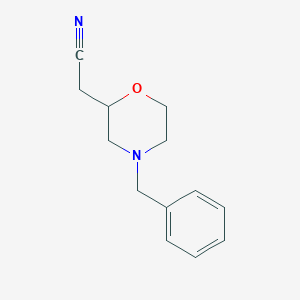
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)